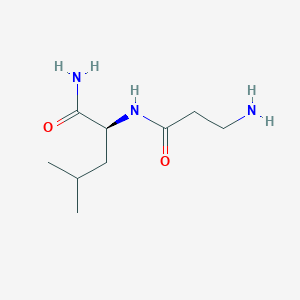

L-Leucinamide,-beta-alanyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Leucinamid, beta-Alanyl- ist eine chemische Verbindung, die zur Klasse der Aminosäurederivate gehört. Es ist ein weißes, kristallines Pulver, das in Wasser und Ethanol löslich ist. Diese Verbindung wurde ausgiebig auf ihr Potenzial für therapeutische und industrielle Anwendungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L-Leucinamid, beta-Alanyl- kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Derivatisierung von Aminosäuren unter Verwendung von Reagenzien wie 1-Fluor-2,4-Dinitrophenyl-5-l-Leucinamid (FDLA). Dieses Verfahren erfordert alkalische Bedingungen, die typischerweise mit Natriumhydrogencarbonat (NaHCO3) oder Triethylamin (TEA) erreicht werden, und ermöglicht die Trennung von d,l-Aminosäuren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Beta-Alanin, einem Vorläufer von L-Leucinamid, beta-Alanyl-, kann durch biotechnologische Methoden erfolgen. Diese Methoden beinhalten die Verwendung von Mikroorganismen wie Bakterien und Pilzen zur Synthese von Beta-Alanin aus Glucose und Acetat. Dieser Ansatz ist umweltfreundlich und im Vergleich zur traditionellen chemischen Synthese wettbewerbsfähig .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Leucinamide, beta-alanyl- can be synthesized through various methods. One common approach involves the derivatization of amino acids using reagents like 1-fluoro-2,4-dinitrophenyl-5-l-leucinamide (FDLA). This method requires alkaline conditions, typically achieved with sodium bicarbonate (NaHCO3) or triethylamine (TEA), and allows for the separation of d,l-amino acids .

Industrial Production Methods

The industrial production of beta-alanine, a precursor for L-Leucinamide, beta-alanyl-, can be achieved through biotechnological methods. These methods involve the use of microorganisms such as bacteria and fungi to synthesize beta-alanine from glucose and acetate. This approach is environmentally friendly and competitive compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen

L-Leucinamid, beta-Alanyl- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Die Reaktionen laufen typischerweise unter kontrollierten Bedingungen ab, wie z. B. bestimmten Temperaturen und pH-Werten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

L-Leucinamid, beta-Alanyl- hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird zur Untersuchung der Proteinsynthese und der Peptidchemie verwendet.

Biologie: Es wird verwendet, um die physiologischen Rollen von Aminosäuren und ihren Derivaten zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen, z. B. bei der Entwicklung von Medikamenten für neurologische Erkrankungen.

Industrie: Es wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Leucinamid, beta-Alanyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann Beta-Alanin, ein Bestandteil dieser Verbindung, als falscher Transmitter wirken, indem es Gamma-Aminobuttersäure (GABA) bei der neuronalen Aufnahme und Rezeptorsensitivität ersetzt . Diese Wechselwirkung kann verschiedene physiologische Prozesse und Signalwege beeinflussen, wie z. B. diejenigen, die an der Muskelausdauer und der Leistungsfähigkeit bei körperlicher Betätigung beteiligt sind .

Wirkmechanismus

The mechanism of action of L-Leucinamide, beta-alanyl- involves its interaction with specific molecular targets and pathways. For example, beta-alanine, a component of this compound, can act as a false transmitter by replacing gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes and pathways, such as those involved in muscle endurance and exercise capacity .

Vergleich Mit ähnlichen Verbindungen

L-Leucinamid, beta-Alanyl- kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-Acetyl-l-Leucin: Diese Verbindung wird als Medikament zur Behandlung neurologischer Erkrankungen eingesetzt und hat einen anderen Wirkmechanismus, der organische Anionentransporter beinhaltet.

Beta-Alanin: Diese Verbindung ist eine natürlich vorkommende Beta-Aminosäure mit verschiedenen physiologischen Rollen und industriellen Anwendungen.

L-Leucinamid, beta-Alanyl- ist aufgrund seiner spezifischen chemischen Struktur und der breiten Palette an Anwendungen, die es in verschiedenen Forschungs- und Industriebereichen bietet, einzigartig.

Biologische Aktivität

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-

L-Leucinamide is characterized by a leucinamide moiety linked to a beta-alanyl group and is used as a building block in peptide synthesis. Its unique structure allows it to interact with various molecular targets, influencing biological processes such as enzyme inhibition and receptor binding.

The biological activity of L-Leucinamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby preventing substrate interaction and catalysis.

- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

1. Biological Activity Profiles

Research indicates that L-Leucinamide exhibits significant biological activity, impacting various cellular functions. A study on related compounds showed that structural variations could lead to distinct biological effects, emphasizing the importance of molecular structure in determining activity profiles .

2. Case Studies

A notable case study investigated the effects of beta-alanylated amino acids, including beta-alanyl-L-leucine (Excitin-1), which revealed behavioral alterations in animal models. Oral administration resulted in increased motor activity and changes in monoamine levels in the central nervous system, suggesting potential neuroactive properties .

3. Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of L-Leucinamide. For instance, its interaction with transporters differs from that of other amino acids like leucine, showcasing its potential as a therapeutic agent in neurological disorders .

Data Tables

| Compound | Biological Activity | Mechanism |

|---|---|---|

| L-Leucinamide | Enzyme inhibition | Binds to active sites |

| Beta-alanyl-L-leucine (Excitin-1) | Neuroactive effects | Alters monoamine levels |

| N-acetyl-L-leucine | Drug for neurological disorders | Modulates transporter interactions |

Eigenschaften

Molekularformel |

C9H19N3O2 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

(2S)-2-(3-aminopropanoylamino)-4-methylpentanamide |

InChI |

InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)/t7-/m0/s1 |

InChI-Schlüssel |

BKEGQARXHURXCG-ZETCQYMHSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CCN |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.